Diadenosine tetraphosphate is classified under dinucleoside polyphosphates, which are nucleotides characterized by two adenosine units linked by a phosphate chain. These compounds are found across all domains of life, indicating their evolutionary conservation and importance in cellular functions. Diadenosine tetraphosphate is particularly noted for its role as a second messenger, influencing various cellular responses to stress and environmental changes .
The synthesis of diadenosine tetraphosphate occurs primarily through the action of aminoacyl-tRNA synthetases. The most studied pathway involves the reaction of adenosine triphosphate with specific aminoacyl-tRNA synthetases, such as lysyl-tRNA synthetase. This reaction can produce diadenosine tetraphosphate in the presence of L-lysine .
Diadenosine tetraphosphate consists of two adenosine molecules connected by four phosphate groups. The molecular formula is C10H14N10O12P4, and it has a molecular weight of approximately 490.19 g/mol. The structure features:
The crystal structure analysis has revealed that diadenosine tetraphosphate can adopt multiple conformations depending on its interaction with proteins, particularly in its role as an allosteric regulator .
Diadenosine tetraphosphate participates in various biochemical reactions:
The mechanism of action for diadenosine tetraphosphate involves its binding to various target proteins, influencing their activity:
This dual role allows diadenosine tetraphosphate to regulate critical metabolic pathways under varying physiological conditions.
Diadenosine tetraphosphate exhibits several notable physical and chemical properties:
These properties make diadenosine tetraphosphate an effective signaling molecule within cells.
Diadenosine tetraphosphate has several scientific applications:
Diadenosine tetraphosphate (diadenosine 5′,5′′′-P1,P4-tetraphosphate) was first identified in 1966 during studies of lysyl-transfer ribonucleic acid synthetase in Escherichia coli. Researchers observed its formation as a byproduct when the enzyme utilized adenosine triphosphate to activate lysine, unexpectedly generating a dinucleotide compound [2] [4]. This discovery revealed an alternative catalytic activity of aminoacyl-transfer ribonucleic acid synthetases beyond their primary role in protein synthesis. Throughout the 1970s–1980s, investigations established a correlation between elevated diadenosine tetraphosphate levels and cellular stress responses. Seminal work by Lee et al. (1983) demonstrated that Salmonella typhimurium subjected to heat shock (28°C to 50°C transition) exhibited a rapid 10-fold increase in diadenosine tetraphosphate within 5 minutes, suggesting a potential signaling function [5]. Concurrently, the "alarmone hypothesis" proposed by Varshavsky (1983) positioned diadenosine tetraphosphate as an intracellular danger signal coordinating stress adaptation across biological kingdoms [2] [5]. Subsequent research confirmed diadenosine tetraphosphate accumulation during diverse stressors including oxidative stress (cadmium/arsenite exposure), ethanol challenge, hypoxia, and aminoglycoside antibiotic treatment in organisms ranging from bacteria to mammalian cells [5] [6].
Diadenosine tetraphosphate consists of two adenosine moieties linked via a tetraphosphate bridge connecting their 5′-hydroxyl groups (Figure 1). The adenine bases engage in intramolecular π-orbital stacking, stabilized by hydrophobic interactions and hydrogen bonding. Nuclear magnetic resonance spectroscopy of human diadenosine tetraphosphate hydrolase complexes revealed that the adenine moiety binds predominantly through ring stacking arrangements analogous to those observed in Caenorhabditis elegans homologs [1] [3]. The tetraphosphate chain exhibits conformational flexibility, adopting bent or extended configurations dependent on divalent metal ion coordination (Mg²⁺, Mn²⁺) and pH [4].
Table 1: Structural Features of Diadenosine Tetraphosphate-Binding Proteins
Protein | Organism | Binding Mode | Conformational Change | Metal Dependence |
---|---|---|---|---|
Asymmetric diadenosine tetraphosphate hydrolase | Homo sapiens | Adenine ring stacking | Substantial dynamics upon adenosine triphosphate binding | Mg²⁺ |
Inosine-5′-monophosphate dehydrogenase | Bacillus subtilis | Interface between subunits | Tetramer-to-octamer transition | None |
Lysyl-transfer ribonucleic acid synthetase | Thermus thermophilus | Arginine-rich pocket | Catalytic site reorganization | Mg²⁺/Zn²⁺ |
Diadenosine tetraphosphate hydrolase | Plasmodium falciparum | Sulfate-mimicked phosphate binding | Uncharacterized | Mg²⁺ |
Diadenosine tetraphosphate metabolism represents an evolutionarily ancient system conserved across all domains of life. Its biosynthesis primarily occurs through aminoacyl-transfer ribonucleic acid synthetases—enzymes universally present in bacteria, archaea, and eukaryotes [2] [6]. Degradation is mediated by hydrolases belonging to the Nudix superfamily (prokaryotes/eukaryotes) or phosphatase families (e.g., ApaH in gram-negative bacteria) [2] [7].
Drosophila: 1mM cadmium chloride induces 30μM diadenosine tetraphosphate [5]
Hydrolase Classification: Two evolutionarily distinct hydrolase classes exist:
Table 2: Evolutionary Distribution of Diadenosine Tetraphosphate Metabolic Elements
Functional Element | Prokaryotes | Eukaryotes |
---|---|---|
Primary Synthesizing Enzymes | Aminoacyl-transfer ribonucleic acid synthetases, Luciferases, Acyl-CoA synthetases | Aminoacyl-transfer ribonucleic acid synthetases, DNA ligases |
Degradation Enzymes | Nudix hydrolases (e.g., MutT1), ApaH phosphatases | Asymmetric diadenosine tetraphosphate hydrolases (Nudix family) |
Stress-Induced Accumulation | Heat shock, oxidative stress, aminoglycosides, ethanol | Hyperthermia, genotoxic agents, heavy metals |
Conserved Molecular Targets | Inosine-5′-monophosphate dehydrogenase, Chaperones (DnaK/GroEL) | Inosine-5′-monophosphate dehydrogenase, DNA repair complexes |
Figure 1: Molecular structure of diadenosine tetraphosphate showing adenine base stacking and flexible tetraphosphate bridge with metal-binding sites.
Figure 2: Crystal structure of Bacillus subtilis inosine-5′-monophosphate dehydrogenase complexed with diadenosine tetraphosphate (PDB: 6T9H). Diadenosine tetraphosphate (spheres) binds at cystathionine-β-synthase domain interfaces, inducing octamerization.
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